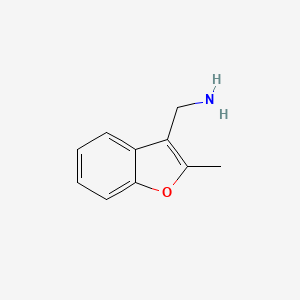
(2-Methyl-1-benzofuran-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-benzofuran-3-yl)methanamine is an organic compound with the molecular formula C10H11NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a benzofuran ring substituted with a methyl group at the second position and a methanamine group at the third position.
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions between (2-Methyl-1-benzofuran-3-yl)methanamine and its targets that result in these effects are currently unknown and may be a topic of future research.
Biochemical Pathways
Given the reported biological activities of benzofuran derivatives, it can be inferred that this compound may influence pathways related to cell proliferation, oxidative stress, and viral replication .
Pharmacokinetics
The compound is reported to be a liquid at room temperature, which may influence its bioavailability .
Result of Action
Based on the reported biological activities of benzofuran derivatives, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-benzofuran-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of salicylaldehyde with ethyl chloroacetate, followed by cyclization to form the benzofuran ring.
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-1-benzofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.
Reduction: Reduction reactions can convert the methanamine group to other functional groups.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive amination can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include benzofuran carboxylic acids, reduced amines, and various substituted benzofuran derivatives .
Scientific Research Applications
(2-Methyl-1-benzofuran-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and polymers
Comparison with Similar Compounds
2-Methylbenzofuran: Similar structure but lacks the methanamine group.
3-Methylbenzofuran: Methyl group at a different position.
Benzofuran-3-ylmethanamine: Lacks the methyl group at the second position
Uniqueness: (2-Methyl-1-benzofuran-3-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
(2-methyl-1-benzofuran-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVCIEFMHJNPEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
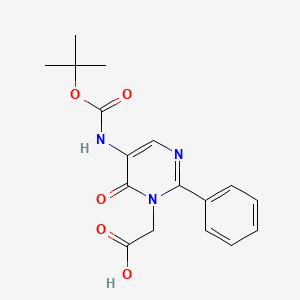
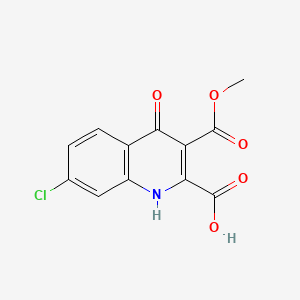
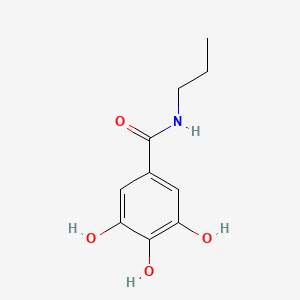
![Oxirane, 2-[(methylthio)methyl]-3-propyl-, (2S-cis)- (9CI)](/img/new.no-structure.jpg)
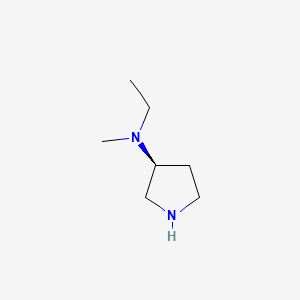
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B573805.png)
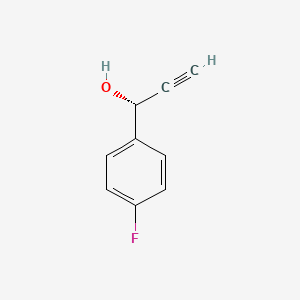
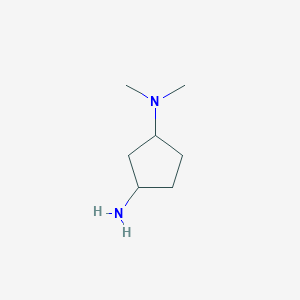
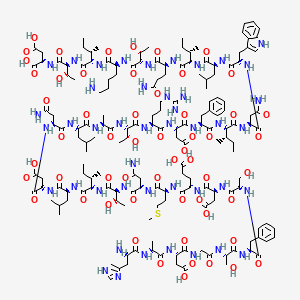
![5,6-Dihydroimidazo[1,2-a]pyridin-7(1H)-one](/img/structure/B573814.png)
![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)
